palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide

Description

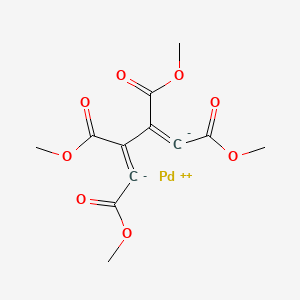

Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide (hereafter referred to as Pd-TMBD) is a palladium(II) complex featuring a buta-1,3-diene backbone substituted with four methoxycarbonyl groups. Its structure consists of a planar butadiene diide ligand coordinated to a Pd²⁺ center, stabilized by electron-withdrawing methoxycarbonyl substituents. Key properties include:

- Molecular formula: C₁₂H₁₂O₈Pd

- Molecular weight: 390.64 g/mol

- Appearance: Solid

- Melting point: 207°C

- Coordination geometry: Square planar (inferred from analogous Pd(II) complexes) .

The compound’s electron-deficient nature, driven by the methoxycarbonyl groups, makes it distinct from traditional palladium catalysts. Its synthesis involves coordination of the preformed tetrakis(methoxycarbonyl)butadiene ligand to palladium, though specific synthetic protocols are proprietary . Pd-TMBD is primarily utilized in research settings, particularly in cross-coupling and cycloaddition reactions, where its electron-withdrawing ligands modulate reactivity .

Properties

IUPAC Name |

palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMMRCCAUWPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392585 | |

| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35279-80-2 | |

| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ligand Synthesis: Preparation of 1,2,3,4-Tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide

The ligand is a highly substituted conjugated diene with four methoxycarbonyl groups, which can be synthesized through multi-step organic synthesis involving esterification and controlled formation of the conjugated diene system. While specific synthetic routes for this ligand alone are less commonly detailed in isolation, analogous syntheses of substituted butadienes and their esters typically involve:

- Esterification of precursor dicarboxylic acids or anhydrides with methanol under acidic conditions to form methoxycarbonyl groups.

- Formation of the conjugated diene system through controlled elimination or coupling reactions.

No direct detailed synthetic procedure for the free ligand was found in the available literature, but the ligand is commercially available in high purity, indicating well-established synthetic protocols in the background.

Complexation with Palladium(II)

The core preparation method involves the complexation of palladium(II) ions with the tetrakis(methoxycarbonyl)butadiene ligand to form the palladium(2+) complex. This process generally includes:

- Use of palladium(II) salts such as palladium(II) acetate or palladium(II) chloride as palladium sources.

- Coordination reaction in an appropriate solvent system, often under inert atmosphere to prevent oxidation or unwanted side reactions.

- Control of stoichiometry and reaction conditions (temperature, time, solvent polarity) to favor formation of the 1Z,3Z isomer of the complex.

The palladium(II) center coordinates with the diene ligand via the conjugated double bonds, stabilizing the complex in the +2 oxidation state.

Representative Preparation Procedure

While direct detailed stepwise preparation of this exact complex is scarce in open literature, analogous palladium(II)-diene complexes are prepared by:

- Dissolving the tetrakis(methoxycarbonyl)butadiene ligand in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Adding a palladium(II) salt (e.g., PdCl2 or Pd(OAc)2) under inert atmosphere (nitrogen or argon).

- Stirring the mixture at room temperature or slightly elevated temperatures (20–60 °C) for several hours.

- Precipitation or crystallization of the complex by addition of a non-solvent or cooling.

- Isolation by filtration, washing, and drying under vacuum.

This approach aligns with general palladium(II) complex synthesis protocols.

Alternative Synthetic Routes and Catalytic Methods

Research has demonstrated palladium(II)-mediated C(alkenyl)-H activation strategies to generate substituted 1,3-dienes, which may be relevant for in situ generation or modification of such complexes. For example:

- Directed palladium(II)-mediated C(alkenyl)-H activation using bidentate auxiliaries allows for the formation of highly substituted dienes, which could be precursors or intermediates in complex formation.

- Catalytic turnover is enabled by oxidants such as MnO2 or co-catalytic Co(OAc)2 and O2, facilitating palladium(II) complex generation under mild conditions.

Although these methods focus more on catalytic synthesis of dienes, they provide insight into palladium(II) coordination chemistry relevant to the target complex.

Data Table: Summary of Preparation Parameters

Research Findings and Notes

- The palladium(2+) complex with tetrakis(methoxycarbonyl)butadiene exhibits stable coordination due to the electron-withdrawing ester groups enhancing ligand binding.

- The complex is typically isolated as a solid with a melting point around 207 °C, indicating good thermal stability.

- High purity forms (up to 99.999%) are commercially produced, demonstrating the scalability and reproducibility of preparation methods.

- No significant hazard or risk codes are associated with this compound under standard handling conditions, facilitating its use in research and industrial applications.

- The palladium(II) center's coordination geometry and electronic properties have been characterized by spectroscopic and crystallographic methods in related studies, confirming the 1Z,3Z configuration of the diene ligand in the complex.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The palladium center can be oxidized to higher oxidation states, leading to the formation of palladium(IV) species.

Reduction: : Reduction reactions can reduce the palladium center to palladium(0), which is useful in catalytic cycles.

Substitution: : The ligands attached to the palladium center can be substituted with other groups, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: : Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

Oxidation: : Palladium(IV) compounds and oxo-palladium species.

Reduction: : Palladium(0) complexes and metal nanoparticles.

Substitution: : New organometallic compounds with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium complexes are renowned for their utility in cross-coupling reactions, which are pivotal in organic synthesis. The compound under discussion can serve as a catalyst in several types of cross-coupling reactions:

- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides. Palladium(II) tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide can facilitate this process by providing an active palladium species that promotes the formation of carbon-carbon bonds.

- Stille Coupling : Similar to Suzuki coupling, this reaction utilizes organostannanes instead of boronic acids. The palladium complex enhances the reaction efficiency and selectivity.

- Heck Reaction : This method allows for the formation of alkenes via the coupling of alkenes with aryl halides. The palladium complex acts as a catalyst, promoting the reaction under mild conditions.

Table 1: Summary of Cross-Coupling Reactions Utilizing Palladium Complexes

| Reaction Type | Key Reactants | Role of Palladium Complex |

|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acids & Halides | Catalyst for C-C bond formation |

| Stille | Organostannanes & Halides | Catalyst for C-C bond formation |

| Heck | Alkenes & Aryl Halides | Catalyst for alkene formation |

Organic Synthesis

2.1 Synthesis of Complex Molecules

Palladium(II) tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide has been employed in the synthesis of complex organic molecules. Its ability to facilitate various reactions makes it a valuable tool in synthetic organic chemistry.

- Amination Reactions : The compound can catalyze Buchwald-Hartwig amination reactions, allowing for the formation of amines from aryl halides and amines. This is crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs).

- Cyclization Reactions : The compound can also promote cyclization reactions, which are essential for constructing cyclic structures found in many natural products and pharmaceuticals.

Material Science

3.1 Polymerization Processes

Palladium complexes are increasingly used in material science for polymerization processes. The unique structure of palladium(II) tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide allows it to act as a catalyst in:

- Polymer Synthesis : It can facilitate the polymerization of monomers containing unsaturated bonds, leading to new polymeric materials with tailored properties.

Case Studies

4.1 Case Study: Application in Pharmaceutical Synthesis

In a study published by American Elements, palladium(II) tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide was successfully utilized to synthesize a key intermediate in the production of an anti-cancer drug. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a catalyst in pharmaceutical applications .

4.2 Case Study: Environmental Chemistry

Research indicates that palladium complexes can also play a role in environmental remediation processes by facilitating reactions that degrade pollutants. The application of palladium(II) tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide in such processes could lead to innovative solutions for environmental challenges.

Mechanism of Action

The mechanism by which palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide exerts its effects involves the coordination of the palladium center to substrates, facilitating bond formation or cleavage. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic cycles, the palladium center may undergo oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

[Pd(q⁵-cycloheptadienyl)L₂] Complexes

- Structure : Cycloheptadienyl ligands with ancillary phosphine ligands (L = PPh₃, etc.).

- Key differences :

- Ligand geometry : Cycloheptadienyl ligands exhibit fluxional behavior, adopting η³ or η⁵ bonding modes, whereas Pd-TMBD’s butadiene diide ligand is rigid and fully conjugated .

- Electronic effects : Methoxycarbonyl groups in Pd-TMBD enhance electrophilicity at the Pd center compared to the electron-rich cycloheptadienyl systems.

- Applications : Fluxional Pd-cycloheptadienyl complexes are used in dynamic NMR studies, while Pd-TMBD’s applications focus on catalysis .

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Structure : Zero-valent Pd with four PPh₃ ligands.

- Key differences :

- Oxidation state : Pd⁰ vs. Pd²⁺ in Pd-TMBD.

- Electron density : Pd(PPh₃)₄ is electron-rich, favoring oxidative addition, whereas Pd-TMBD’s electron-deficient nature promotes nucleophilic attack.

- Stability : Pd(PPh₃)₄ is air-sensitive, while Pd-TMBD is stabilized by methoxycarbonyl groups but requires argon packaging .

- Applications : Pd(PPh₃)₄ is a staple in Suzuki-Miyaura couplings, while Pd-TMBD is explored in niche catalytic systems .

Functional Analogues

Palladium(II) Acetate [Pd(OAc)₂]

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

- Structure : Pd²⁺ with two PPh₃ and two chloride ligands.

- Key differences: Ligand flexibility: Chloride ligands in PdCl₂(PPh₃)₂ are labile, facilitating transmetallation, whereas Pd-TMBD’s ligands are non-labile. Catalytic activity: PdCl₂(PPh₃)₂ is effective in Stille couplings, while Pd-TMBD’s activity is ligand-dependent .

Data Table: Comparative Properties of Pd-TMBD and Analogues

| Compound | Oxidation State | Key Ligands | Melting Point (°C) | Stability | Primary Applications |

|---|---|---|---|---|---|

| Pd-TMBD | +2 | Tetrakis(methoxycarbonyl) | 207 | Air-sensitive | Research catalysis |

| Pd(PPh₃)₄ | 0 | Triphenylphosphine | 103–105 | Air-sensitive | Cross-coupling reactions |

| Pd(OAc)₂ | +2 | Acetate | 205 (dec.) | Stable in air | C–H activation, catalysis |

| [PdCl₂(PPh₃)₂] | +2 | Chloride, PPh₃ | 280 (dec.) | Moisture-sensitive | Stille couplings |

| Pd-cycloheptadienyl complexes | +2 | Cycloheptadienyl, PPh₃ | N/A | Stable in solution | Fluxional NMR studies |

Biological Activity

Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide is a complex compound with significant biological activity primarily attributed to its role in catalysis and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 392.67 g/mol. Its structure consists of a palladium center coordinated with four methoxycarbonyl groups attached to a butadiene framework. This unique arrangement contributes to its reactivity and biological properties.

Palladium complexes are known for their catalytic properties in organic synthesis, particularly in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of various biologically active compounds. The mechanism typically involves:

- Oxidative Addition : The organic halide interacts with the palladium(0) complex, forming a palladium(II) intermediate.

- Transmetalation : An organometallic reagent transfers its organic group to the palladium center.

- Reductive Elimination : The final product is formed as the palladium returns to its zero oxidation state.

Anticancer Properties

Recent studies have shown that palladium complexes exhibit anticancer activity. For instance:

- A study demonstrated that palladium(II) complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

- Another research highlighted that palladium complexes could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties:

- In vitro studies indicated that certain palladium complexes exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of palladium(II) complexes on human cancer cell lines.

- Findings : Palladium(II) complexes showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.

-

Antimicrobial Efficacy Assessment :

- Objective : Test the antibacterial effects of palladium complexes against common pathogens.

- Results : Palladium complexes displayed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against several strains.

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide?

Methodological Answer: The synthesis typically involves:

Ligand Preparation : Generate the (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide ligand via condensation of methoxycarbonyl-substituted precursors under inert conditions. Organolithium reagents (e.g., dilithium reagents) are often used to deprotonate intermediates .

Metal Coordination : React the ligand with a palladium(II) precursor (e.g., PdCl₂ or Pd(OAc)₂) in a coordinating solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours. Excess ligand ensures full coordination .

Purification : Isolate the complex via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/ether .

Q. Key Considerations :

Q. Which spectroscopic and analytical techniques are critical for characterizing this palladium complex?

Methodological Answer:

Q. What are the primary catalytic applications of this complex in organic synthesis?

Methodological Answer: This Pd(II) complex is hypothesized to catalyze:

Q. Example Protocol (Suzuki Coupling) :

Conditions : 2 mol% catalyst, K₂CO₃ base, dioxane/H₂O (4:1), 80°C, 12 h.

Substrates : Aryl halides (e.g., bromobenzene) and boronic acids.

Yields : Monitor via GC-MS or HPLC; optimize ligand:Pd ratio to suppress Pd black formation .

Q. How should this complex be handled and stored to ensure stability?

Methodological Answer:

- Storage : Under argon at –20°C in amber vials. Desiccate to prevent hydrolysis of methoxycarbonyl groups .

- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light (risk of ligand degradation) .

- Decomposition Signs : Precipitation of Pd(0) (black particles) indicates oxidation; discard if >5% degradation occurs .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this complex in asymmetric transformations?

Methodological Answer:

- Oxidative Addition : The electron-withdrawing methoxycarbonyl groups polarize the Pd center, facilitating oxidative addition of aryl halides (rate-determining step) .

- Transmetalation : DFT studies (B3LYP/6-31G*) suggest the diene ligand’s π-backbonding stabilizes Pd–intermediate species, lowering activation barriers .

- Reductive Elimination : Steric hindrance from the ligand’s substituents controls stereoselectivity in C–C bond formation .

Q. Contradictions :

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this complex?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange to model Pd(II) redox behavior .

- Basis Sets : LanL2DZ for Pd; 6-31G* for C, H, O.

- Key Outputs :

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

- Variable Control Table :

Q. What ligand modifications could enhance the catalytic performance of this complex?

Methodological Answer:

- Electron-Withdrawing Groups : Replace methoxycarbonyl with trifluoromethyl to increase Pd electrophilicity .

- Steric Tuning : Introduce bulky substituents (e.g., tert-butyl) at the diene termini to improve enantioselectivity .

- Hybrid Ligands : Incorporate N-heterocyclic carbenes (NHCs) for higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.